Dasbti
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Overview
Description
Preparation Methods
One common synthetic route includes the reaction of 2-chloro-6-methylphenylamine with 2-methyl-4-pyrimidinylamine to form an intermediate, which is then reacted with 5-thiazole carboxamide under specific conditions to yield Dasbti . Industrial production methods often involve optimizing these steps to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Dasbti undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of this compound.
Substitution: Substitution reactions often involve halogenation or alkylation, where specific functional groups are replaced by others under controlled conditions
Scientific Research Applications
Dasbti has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of tyrosine kinase inhibitors and their interactions with various enzymes.
Biology: this compound is employed in cellular studies to understand its effects on cell signaling pathways and its potential as a therapeutic agent.
Medicine: Clinically, this compound is used in the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia and chronic myeloid leukemia
Industry: In the pharmaceutical industry, this compound is a key component in the development of new drugs targeting tyrosine kinases
Mechanism of Action
Dasbti exerts its effects by inhibiting multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, EPHA2, and PDGFRβ . By binding to the ATP-binding site of these kinases, this compound prevents their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts cell signaling pathways that are crucial for the proliferation and survival of cancer cells, leading to their apoptosis .
Comparison with Similar Compounds
Dasbti is often compared with other tyrosine kinase inhibitors such as imatinib and nilotinib. While all these compounds target BCR-ABL, this compound is unique in its ability to inhibit both the active and inactive conformations of the ABL kinase domain . This makes it effective against certain mutations that confer resistance to other inhibitors. Similar compounds include:
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: A second-generation tyrosine kinase inhibitor with a similar mechanism of action but different pharmacokinetic properties .
This compound’s unique ability to target multiple kinases and its effectiveness against resistant mutations highlight its importance in cancer therapy.
Biological Activity
Dasbti, specifically known as [(11)C]-DASB (3-amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile), is a radioligand primarily used in neuroimaging to study the serotonin transporter (SERT) in the human brain. This compound has garnered attention for its potential applications in understanding various neurobiological processes, particularly in relation to psychiatric disorders and addiction. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
This compound functions as a selective radioligand that binds to the serotonin transporter. Its binding characteristics allow for the visualization of SERT using positron emission tomography (PET). The binding kinetics of this compound have been analyzed using different compartment models to quantify its interaction with SERT in vivo.
Kinetic Modeling
Research indicates that the one-tissue compartment model (1CM) effectively describes the time-activity curves for this compound across various brain regions. In contrast, the two-tissue compartment model (2CM) did not yield reliable estimates due to convergence issues. The primary kinetic parameters derived from these models provide insights into the binding potential and distribution of this compound in the brain:
Parameter | 1CM Estimate | 2CM Estimate |
---|---|---|
k(3) | Stable | Poor precision |
k(4) | Stable | Poor precision |
k(3)/k(4) | Consistent | Variable |
The study concluded that simplified methods using reference regions like the cerebellum could yield reliable estimates for SERT binding potential, supporting the use of this compound in neuroimaging studies .
Neuropsychiatric Disorders
This compound's ability to visualize SERT has implications for understanding various neuropsychiatric disorders, including depression and anxiety. By examining SERT availability in individuals with these conditions, researchers can gain insights into the pathophysiology and potentially tailor therapeutic interventions.
Addiction Studies
In addiction research, this compound has been utilized to explore alterations in serotonin signaling associated with substance use disorders. PET imaging studies using this compound have revealed changes in SERT density that correlate with addiction severity and treatment response .
Case Study 1: Depression and Anxiety
A study involving healthy participants demonstrated that variations in SERT binding measured by this compound were linked to self-reported anxiety levels. This finding suggests that altered serotonin transport may play a role in anxiety disorders, highlighting this compound's potential as a biomarker for psychiatric conditions .
Case Study 2: Substance Use Disorder
Another case study focused on individuals recovering from cocaine addiction showed that reduced SERT availability correlated with increased cravings and relapse rates. This underscores this compound's utility in assessing treatment efficacy and guiding therapeutic strategies for addiction .
Properties
CAS No. |
3028-97-5 |
---|---|
Molecular Formula |
C19H21IN2S |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C19H21N2S.HI/c1-4-21-17-7-5-6-8-18(17)22-19(21)14-11-15-9-12-16(13-10-15)20(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
IAPZNYCJPWCXDG-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C.[I-] |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-] |
Origin of Product |
United States |
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